3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide
Description
The compound 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 is connected via a three-carbon propyl linker to a pyrrolo[2,3-b]pyridine heterocycle.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-11-13(16(19-20)23-2)15(22)18-8-4-9-21-10-6-12-5-3-7-17-14(12)21/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTRODKSFKWFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the pyrrolo[2,3-b]pyridine moiety. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Pyrrolo[2,3-b]pyridine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrrolo[2,3-b]pyridine group to the pyrazole ring.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carboxamide group can yield an amine derivative.
Scientific Research Applications
3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent and an anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can bind to receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 41 ()
- Core Structure : Pyrrole-2-carboxamide.
- Substituents :
- 3-Methyl group on pyrrole.
- Trifluoromethylpyridinyl moiety.
- Imidazole-derived ethylamine side chain.
- Key Differences :
Compounds 7b, 10a–10h ()
- Core Structures : Variants include pyrazole-3-carboxylates, carboxylic acids, and carboxamides.
- Substituents: Chloroquinoline (10a–10d), naphthyl (10g–10h), and fluorophenyl/methoxyphenyl groups (7b).
- Ester/carboxylic acid groups in compounds (e.g., 7b) differ from the target’s carboxamide, impacting hydrogen-bonding capacity and bioavailability .
Structural Analogs ()
- Examples include N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (900887-75-4).
- Key Differences :
Implications of Structural Differences
- Electronic Effects : The methoxy group in the target may reduce metabolic oxidation compared to electron-withdrawing groups (e.g., trifluoromethyl in 41) .
- Binding Interactions: The pyrrolopyridine moiety’s planar structure (target) could enhance DNA intercalation or kinase binding vs. chloroquinoline’s rigidity (10a–10d) .
Biological Activity
3-Methoxy-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various therapeutic applications including anti-cancer, anti-inflammatory, and analgesic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of several cancer cell lines.
Case Studies
- Cell Line Inhibition : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating effective inhibition at micromolar concentrations .
- Mechanism of Action : The compound appears to inhibit specific kinases associated with cancer progression. For instance, it has been reported to target Aurora-A kinase, which plays a critical role in cell division and is often overexpressed in tumors .
Anti-inflammatory Activity
The pyrazole moiety is known for its anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives are also being explored for:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Antiviral Properties : Showing potential against various viral infections.
- Analgesic Effects : Providing pain relief in preclinical models .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their chemical structure. Modifications to the pyrazole ring and substituents can significantly alter their potency and selectivity towards specific biological targets. For example, the introduction of methoxy groups or variations in the pyridine moiety can enhance anticancer activity while reducing toxicity .
Table of Biological Activities
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 0.01 | Aurora-A kinase inhibition |
| 3-Methoxy derivative | NCI-H460 | 0.03 | Cytotoxicity via apoptosis induction |
| Other Pyrazole Derivative | SF-268 | 31.5 | Antitumor activity through cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
